molecular formula C27H44O2 B3354210 1alpha-Hydroxy-3-epi-vitamin D3 CAS No. 58028-00-5

1alpha-Hydroxy-3-epi-vitamin D3

Cat. No.: B3354210
CAS No.: 58028-00-5
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-NIZRVZOPSA-N
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Description

1alpha-Hydroxy-3-epi-vitamin D3 is a natural metabolite of vitamin D3. It is known for its unique biological activity, particularly its ability to bind to the vitamin D nuclear receptor, a ligand-dependent transcription regulator. This compound exhibits tissue-specific actions and has a lower calcemic effect compared to other forms of vitamin D3 .

Preparation Methods

Chemical Reactions Analysis

1alpha-Hydroxy-3-epi-vitamin D3 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under conditions involving nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1alpha-Hydroxy-3-epi-vitamin D3 has several scientific research applications:

Mechanism of Action

1alpha-Hydroxy-3-epi-vitamin D3 exerts its effects by binding to the vitamin D nuclear receptor. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The compound’s action is tissue-specific and involves pathways related to calcium and phosphate metabolism .

Comparison with Similar Compounds

1alpha-Hydroxy-3-epi-vitamin D3 is unique due to its lower calcemic effect and high metabolic stability. Similar compounds include:

These compounds share structural similarities but differ in their biological activities and therapeutic potentials.

Properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23+,24-,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-NIZRVZOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860580
Record name 1alpha-Hydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58028-00-5
Record name 1alpha-Hydroxy-3-epivitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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